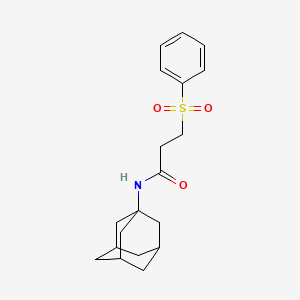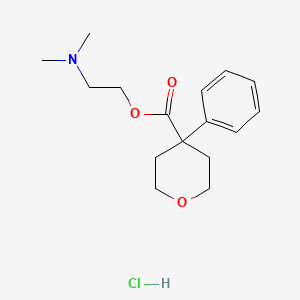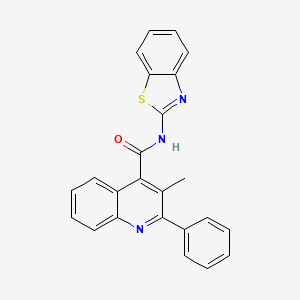
N-1-adamantyl-3-(phenylsulfonyl)propanamide
Description
Adamantyl compounds are known for their unique structure, which imparts significant stability and a range of chemical properties useful across various applications, from materials science to biomedicine. The incorporation of a sulfonyl group, such as in "N-1-adamantyl-3-(phenylsulfonyl)propanamide," can further modify these properties, affecting solubility, reactivity, and potential biological activity.
Synthesis Analysis
Adamantyl compounds are synthesized through various methods, including the reaction of adamantane with acyl chlorides or through direct adamantane moiety inclusion methods. For example, the synthesis of 1,3-disubstituted ureas containing (adamantan-1-yl)(phenyl)methyl fragments demonstrates a one-stage method with high yields, showcasing the versatility and efficiency of adamantyl compound synthesis (D'yachenko et al., 2023).
Molecular Structure Analysis
Adamantane derivatives, including sulfonylamides, exhibit specific molecular conformational states influenced by their adamantyl backbone and the substituents attached. X-ray diffraction studies reveal these conformations, highlighting the planarity or three-dimensionality that affects their chemical and physical behavior. The crystal structure analysis of adamantane derivatives of sulfonamides reveals intricate hydrogen bond networks and molecular packing, indicative of the structural complexity of these compounds (Perlovich et al., 2015).
Chemical Reactions and Properties
Adamantyl groups enhance the reactivity of compounds in various chemical reactions. For instance, the synthesis of well-defined tower-shaped 1,3,5-trisubstituted adamantanes incorporating a macrocyclic trilactam ring system highlights the reactive versatility of adamantyl compounds, potentially applicable in diverse fields such as AFM applications (Li et al., 2004).
Physical Properties Analysis
The adamantane structure significantly impacts the physical properties of its derivatives. For example, gas transport properties of adamantane-based polysulfones indicate higher gas permeabilities compared to other polysulfones, showcasing the influence of the adamantane moiety on material properties (Pixton & Paul, 1995).
Chemical Properties Analysis
The incorporation of sulfonyl and adamantyl groups affects the chemical properties of compounds, such as solubility, stability, and reactivity. The structure-herbicidal activity relationship of α-phenylsulfonyl propanamide studies show that specific substitutions on the sulfonyl group can lead to compounds with significant biological activity, demonstrating the potential for designing targeted chemical agents (Omokawa et al., 1985).
properties
IUPAC Name |
N-(1-adamantyl)-3-(benzenesulfonyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c21-18(6-7-24(22,23)17-4-2-1-3-5-17)20-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRYWCYINLZLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2-oxo-2-phenylethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B4008981.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxy-4-propionylphenoxy)acetamide](/img/structure/B4008991.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2,6-difluorobenzoate](/img/structure/B4008996.png)
![2,2-bis(hydroxymethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}butanamide](/img/structure/B4009008.png)

![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4009013.png)
![(3aR*,7aS*)-2-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B4009017.png)


![1-[N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4009061.png)
![N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4009081.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4009084.png)
![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009086.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4009088.png)